molecular formula C13H12F3NO5 B14350644 Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate CAS No. 90284-61-0

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate

Katalognummer: B14350644
CAS-Nummer: 90284-61-0
Molekulargewicht: 319.23 g/mol
InChI-Schlüssel: IFTQJZWUXJJLAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is an organic compound that features a nitro group, a trifluoromethyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenol group reacts with the ethyl acetoacetate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-(trifluoromethyl)phenol.

    Reduction: Formation of 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]propanoate
  • Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoate
  • Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]pentanoate

Uniqueness

Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.

Eigenschaften

CAS-Nummer

90284-61-0

Molekularformel

C13H12F3NO5

Molekulargewicht

319.23 g/mol

IUPAC-Name

ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate

InChI

InChI=1S/C13H12F3NO5/c1-3-21-12(18)6-8(2)22-11-5-4-9(13(14,15)16)7-10(11)17(19)20/h4-7H,3H2,1-2H3

InChI-Schlüssel

IFTQJZWUXJJLAI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(C)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.